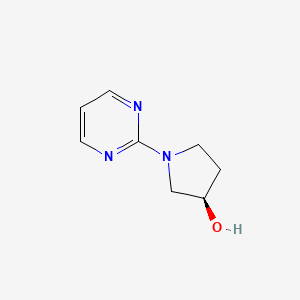

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-pyrimidin-2-ylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWYWIHTCUNNDP-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol: A Technical Guide

Abstract

This technical guide details the synthesis, purification, and characterization of (R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol , a critical chiral intermediate in the development of kinase inhibitors and GPCR ligands. The protocol utilizes a robust nucleophilic aromatic substitution (

Introduction & Scaffold Analysis

The (R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol scaffold represents a privileged structure in medicinal chemistry. The pyrimidine ring serves as a hydrogen bond acceptor mimic for adenine in ATP-competitive kinase inhibitors, while the chiral pyrrolidine ring provides a rigid vector for solubilizing groups or pharmacophores interacting with the ribose-binding pocket.

Key Structural Features[1][2][3][4]

-

Pyrimidine Core: Electron-deficient aromatic ring, susceptible to nucleophilic attack at the C2 position.

-

Chiral Center (C3): The (R)-hydroxyl group is essential for stereospecific binding; maintaining configuration during synthesis is critical.

-

Amine Linkage: The

-linkage connects the aliphatic heterocycle to the aromatic system, modulating basicity and solubility.

Retrosynthetic Analysis

The most efficient route to the target molecule is the direct displacement of a leaving group on the pyrimidine ring by the chiral amine.

Figure 1: Retrosynthetic disconnection relying on

Experimental Protocol

Safety Warning: 2-Chloropyrimidine is a skin irritant and potentially toxic. (R)-3-Pyrrolidinol is hygroscopic. Perform all operations in a fume hood wearing appropriate PPE.

Materials[1][3][5][6][7][8][9][10]

-

Reagent A: 2-Chloropyrimidine (1.0 equiv) [CAS: 1722-12-9]

-

Reagent B: (R)-3-Pyrrolidinol (1.1 equiv) [CAS: 2799-21-5] (or HCl salt with extra base)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

-

Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

)

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup[1]

-

Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 2-Chloropyrimidine (1.14 g, 10.0 mmol) and (R)-3-Pyrrolidinol (0.96 g, 11.0 mmol).

-

Dissolve the mixture in DMF (10 mL) or Ethanol (20 mL).

-

Note on Solvent: DMF allows for higher temperatures and faster rates, but Ethanol is greener and easier to remove.

-

-

Add Potassium Carbonate (2.76 g, 20.0 mmol) in one portion.

Step 2: Reaction Execution

-

Heat the mixture to 80–90°C under an inert atmosphere (

or Ar). -

Monitor the reaction by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

-

Target Completion: 2-4 hours. The spot for 2-chloropyrimidine (

) should disappear, replaced by a more polar product spot (

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

If DMF was used: Pour the mixture into ice-water (50 mL) and extract with EtOAc (3 x 30 mL).

-

If Ethanol was used: Concentrate the solvent in vacuo first, then resuspend the residue in water (30 mL) and extract with EtOAc.

-

Combine the organic layers and wash with Brine (2 x 20 mL) to remove residual DMF and pyrrolidinol.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification

-

The crude product often solidifies upon standing or trituration with cold Hexane/Ether.

-

Recrystallization: Dissolve in minimum hot EtOAc, add Hexane dropwise until cloudy, and cool to 4°C.

-

Flash Chromatography: If necessary, purify on silica gel (Gradient: 0-5% MeOH in DCM).

Figure 2: Workup and purification workflow ensuring removal of polar impurities.

Characterization & Validation

The following data represents the expected analytical profile for the pure compound.

Physical Properties

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc |

| Chirality | (R)-Enantiomer (retention of configuration) |

NMR Spectroscopy (Diagnostic Peaks)

Note: Chemical shifts (

- 8.32 (d, J=4.8 Hz, 2H): Pyrimidine H-4, H-6 (Deshielded by adjacent nitrogens).

- 6.51 (t, J=4.8 Hz, 1H): Pyrimidine H-5.

- 4.58 (m, 1H): Pyrrolidine H-3 (Methine proton geminal to OH).

- 3.60 – 3.90 (m, 4H): Pyrrolidine H-2, H-5 (Protons adjacent to Nitrogen).

- 2.05 – 2.25 (m, 2H): Pyrrolidine H-4 (Methylene protons).

- 2.80 (br s, 1H): Hydroxyl -OH (Exchangeable).

- 161.5: Pyrimidine C-2 (Quaternary, attached to N).

- 158.2: Pyrimidine C-4, C-6.

- 110.4: Pyrimidine C-5.[2]

- 70.8: Pyrrolidine C-3 (C-OH).

- 55.2: Pyrrolidine C-2.

- 44.8: Pyrrolidine C-5.

- 34.1: Pyrrolidine C-4.

Mass Spectrometry[10]

-

Method: ESI-MS (Positive Mode)

-

Result:

m/z

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Reaction temperature too low or old reagents. | Increase Temp to 100°C; ensure |

| Product is Oily | Residual solvent (DMF). | Perform additional Brine washes or azeotrope with Heptane. |

| Low Enantiomeric Excess | Racemization (rare under these conditions). | Ensure reaction pH < 10; avoid excessively long reflux times. |

| Impurity at | Unreacted Pyrrolidinol. | This is water-soluble; ensure thorough aqueous workup. |

References

-

Sigma-Aldrich. 1-(pyrimidin-2-yl)pyrrolidin-3-ol Product Page. Link

-

PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid (Analogous Structure Data). Link

-

ChemicalBook. (R)-3-Pyrrolidinol Hydrochloride Properties. Link

-

MDPI. Synthesis and Characterization of Process-Related Impurities (General Pyrimidine Synthesis). Link

-

ARKIVOC.Reaction of 3-aminopyrrole with chloropyrimidines (

Mechanism Reference). Link

Sources

Spectroscopic Profile of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a pyrimidine ring, a pyrrolidine ring, and a chiral alcohol, presents a unique scaffold for the design of novel therapeutic agents. The pyrimidine moiety is a cornerstone of many biologically active molecules, including nucleobases, while the pyrrolidinol fragment provides a stereochemically defined and functionalized handle for molecular interactions.[1] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol. In the absence of widely available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed and predictive spectroscopic profile. Each section includes a summary of the expected data, a detailed explanation of the underlying structural and electronic factors, and a standardized experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted ¹H and ¹³C NMR spectra of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to reveal the distinct electronic environments of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.3 | Doublet | 2H | H-4', H-6' (Pyrimidine) |

| ~6.5 | Triplet | 1H | H-5' (Pyrimidine) |

| ~4.5 | Multiplet | 1H | H-3 (CH-OH) |

| ~3.8 - 4.0 | Multiplet | 2H | H-2a, H-5a (N-CH₂) |

| ~3.5 - 3.7 | Multiplet | 2H | H-2b, H-5b (N-CH₂) |

| ~2.0 - 2.2 | Multiplet | 2H | H-4 (CH₂) |

| Variable | Broad Singlet | 1H | OH |

Causality Behind Predicted Shifts:

-

Pyrimidine Protons (H-4', H-6', H-5'): The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum. The H-4' and H-6' protons, being adjacent to the electron-withdrawing nitrogen atoms, will be the most deshielded and are predicted to resonate at approximately 8.3 ppm as a doublet. The H-5' proton, situated between two carbon atoms, will be less deshielded and is expected to appear as a triplet around 6.5 ppm due to coupling with the two adjacent H-4' and H-6' protons.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons on the carbons attached to the nitrogen (H-2 and H-5) are expected to be in the range of 3.5-4.0 ppm. The methine proton attached to the hydroxyl group (H-3) will likely appear as a multiplet around 4.5 ppm. The protons on C-4 are expected to be the most shielded of the ring protons, resonating at approximately 2.0-2.2 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C-2' (Pyrimidine) |

| ~158 | C-4', C-6' (Pyrimidine) |

| ~110 | C-5' (Pyrimidine) |

| ~70 | C-3 (CH-OH) |

| ~50 | C-2, C-5 (N-CH₂) |

| ~35 | C-4 (CH₂) |

Causality Behind Predicted Shifts:

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will resonate in the downfield region of the spectrum. The C-2' carbon, directly attached to the pyrrolidine nitrogen, is expected to be the most deshielded at around 161 ppm. The C-4' and C-6' carbons will appear at a slightly lower chemical shift, around 158 ppm, while the C-5' carbon will be the most shielded of the pyrimidine carbons, at approximately 110 ppm.

-

Pyrrolidine Carbons: The C-3 carbon, bearing the hydroxyl group, is expected to have a chemical shift of around 70 ppm. The carbons adjacent to the nitrogen (C-2 and C-5) will be deshielded due to the electronegativity of the nitrogen atom and are predicted to appear around 50 ppm. The C-4 carbon is expected to be the most upfield of the ring carbons, at approximately 35 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for IR data acquisition and analysis.

-

Sample Preparation: As a solid, the sample can be prepared as a KBr (potassium bromide) pellet. Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. [2]

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 148 | [M - OH]⁺ |

| 136 | [M - C₂H₅]⁺ |

| 108 | [M - C₃H₅O]⁺ |

| 79 | [C₄H₃N₂]⁺ (Pyrimidine ring) |

Causality Behind Predicted Fragmentation:

The fragmentation of the molecular ion is expected to be driven by the lability of the substituent on the pyrimidine ring and the bonds within the pyrrolidine ring.

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (165 g/mol ).

-

Loss of Hydroxyl Radical ([M - OH]⁺): A common fragmentation pathway for alcohols is the loss of a hydroxyl radical, which would result in a fragment at m/z 148.

-

Pyrrolidine Ring Fragmentation: Cleavage of the pyrrolidine ring can lead to various fragments. For instance, the loss of an ethyl group (C₂H₅) would give a fragment at m/z 136. A more significant fragmentation of the pyrrolidine ring could result in the loss of a C₃H₅O fragment, leading to an ion at m/z 108.

-

Pyrimidine Cation ([C₄H₃N₂]⁺): A prominent peak at m/z 79, corresponding to the pyrimidine cation, is expected due to the cleavage of the bond between the pyrimidine and pyrrolidine rings.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition and analysis.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions, and propose a fragmentation pathway consistent with the molecular structure.

Conclusion

This technical guide has presented a detailed, predictive spectroscopic profile of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol, encompassing NMR, IR, and MS data. By leveraging established spectroscopic principles and data from analogous structures, this guide provides a solid foundation for the identification and characterization of this important molecule. The provided experimental protocols offer standardized methods for acquiring high-quality spectroscopic data, ensuring consistency and reliability in research and development settings. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica.

-

(S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. PubChem. Retrieved from [Link]

-

2-Pyrrolidinone. NIST WebBook. Retrieved from [Link]

- An In-Depth Technical Guide to the Spectroscopic Profile of (S)-2-(pyrrolidin-1-yl)propan-1-ol. (2025). BenchChem.

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. (2025).

- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2025).

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable N

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). RSC Publishing.

-

2-(1H-pyrrol-1-yl)pyrimidine. PubChem. Retrieved from [Link]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.

- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016).

- CuO Nanocatalyzed Improved Synthesis of Some 2-Aminopyrimidines. (2021). Revista Desafio Online.

- Full article: Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′] - Taylor & Francis. (2013).

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

-

13C NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

- 3.2: IR Spectroscopy. (2019). Chemistry LibreTexts.

-

Piperidine (YMDB01338). Yeast Metabolome Database. Retrieved from [Link]

- (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025).

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Applied Science and Biotechnology Journal for Advanced Research.

-

22.1 Infrared spectroscopy. (n.d.). CIE A-Level Chemistry. Retrieved from [Link]infrared-spectroscopy/)

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrimidinyl-Pyrrolidinol Compounds

Foreword: From Scaffold to Strategy

In the landscape of modern drug discovery, the pyrimidinyl-pyrrolidinol scaffold has emerged as a cornerstone for the development of highly selective and potent therapeutic agents. Its prevalence in kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores the unique structural and electronic advantages conferred by this combination of heterocycles. This guide moves beyond a simple recitation of facts, offering instead a strategic overview of the critical physicochemical and chemical properties that govern the behavior of these molecules. As researchers, scientists, and drug development professionals, our goal is not merely to synthesize compounds, but to rationally design molecules with a specific, predictable, and validated in-vivo performance. This document is structured to provide both the foundational knowledge and the practical methodologies required to achieve that goal, emphasizing the causal relationships between molecular properties and biological outcomes.

The Core Scaffold: A Structural and Physicochemical Perspective

The pyrimidinyl-pyrrolidinol core is a privileged structure, combining the hydrogen bonding capabilities and aromatic nature of the pyrimidine ring with the stereochemically rich, three-dimensional structure of the pyrrolidinol moiety. This fusion dictates the fundamental properties that influence a compound's journey from the lab bench to clinical efficacy.

Intrinsic Properties of the Pyrimidine and Pyrrolidinol Moieties

The pyrimidine ring , a π-deficient diazine, acts as a versatile anchor. Its two nitrogen atoms at positions 1 and 3 are electron-withdrawing, which lowers the basicity compared to pyridine (pKa of protonated pyrimidine is ~1.23 vs. 5.30 for pyridine)[1]. This electronic nature makes the 2, 4, and 6 positions susceptible to nucleophilic attack, a key feature exploited in their synthesis, while the 5-position is more amenable to electrophilic substitution[1]. The pyrimidine ring's ability to act as both a hydrogen bond acceptor and participate in π-stacking interactions is central to its role in binding to the hinge region of many protein kinases[2].

The pyrrolidinol moiety , a saturated five-membered nitrogen heterocycle with a hydroxyl group, introduces several critical features:

-

Chirality and 3D-Structure: The presence of stereocenters on the pyrrolidine ring allows for precise three-dimensional orientation of substituents, which is crucial for achieving high-affinity and selective interactions with complex protein binding sites.

-

Improved Solubility: The hydroxyl group and the nitrogen atom can act as hydrogen bond donors and acceptors, respectively, which generally enhances aqueous solubility compared to more lipophilic carbocyclic analogs.

-

Vectorial Exit: The pyrrolidinol group often serves as a scaffold to project substituents out of the primary binding pocket into solvent-exposed regions, allowing for the fine-tuning of properties like selectivity and pharmacokinetics[3].

Key Physicochemical Parameters and Their Strategic Importance

The success of a drug candidate is inextricably linked to its physicochemical profile. For pyrimidinyl-pyrrolidinol compounds, a delicate balance of the following parameters is essential for optimizing both pharmacodynamic potency and pharmacokinetic properties.

-

Lipophilicity (LogP/LogD): This parameter, representing the partitioning of a compound between an organic (n-octanol) and an aqueous phase, is a critical determinant of solubility, permeability, plasma protein binding, and metabolism. For kinase inhibitors, a LogP in the range of 2-3 is often considered optimal. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of the polar pyrrolidinol moiety is a key strategy to modulate and often reduce the lipophilicity of the overall molecule.

-

Solubility: Adequate aqueous solubility is a prerequisite for oral absorption and achieving sufficient plasma concentrations. The kinetic solubility of a compound is often assessed early in discovery, as it reflects the concentration a compound can reach when rapidly precipitated from a DMSO stock solution into an aqueous buffer. Low solubility can be a major hurdle, leading to unreliable in vitro assay results and poor bioavailability[4].

-

Acid Dissociation Constant (pKa): The pKa dictates the ionization state of a molecule at a given pH. Since most pyrimidinyl-pyrrolidinol compounds possess basic nitrogen atoms (primarily on the pyrrolidine ring), they are often weak bases. The pKa value is crucial as the ionization state affects solubility, permeability across biological membranes, and binding to the target protein. The pKa of the pyrrolidine nitrogen is typically around 11.27, meaning it will be predominantly protonated at physiological pH[5].

-

Chemical Stability and Metabolism: The stability of these compounds under physiological conditions determines their half-life and potential for generating reactive metabolites. The primary sites of metabolism often involve the pyrrolidine ring, which can undergo oxidation by Cytochrome P450 enzymes to form reactive iminium ions[6]. The pyrimidine ring itself is generally more stable, though it can also be subject to metabolic modification.

Representative Physicochemical Data

| Compound ID | R Group (at N7) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 8a | -H | C₂₂H₁₇N₅ | 351.41 | 180-182 |

| 8c | -CH₂CH₂OH | C₂₄H₂₁N₅O | 395.46 | 210-212 |

| 8d | -CH(CH₃)₂ | C₂₅H₂₃N₅ | 393.49 | 224-226 |

| 8h | -C₆H₅ | C₂₈H₂₁N₅ | 427.50 | 196-198 |

| 8j | 4-Cl-C₆H₄ | C₂₈H₂₀ClN₅ | 461.95 | 258-260 |

| 9a | -H | C₂₂H₁₆N₄O | 352.39 | >300 |

| 9d | -CH(CH₃)₂ | C₂₅H₂₂N₄O | 394.47 | 288-290 |

| 9h | -C₆H₅ | C₂₈H₂₀N₄O | 428.48 | >300 |

| 9m | 4-F-C₆H₄ | C₂₈H₁₉FN₄O | 446.48 | >300 |

| 9n | 4-CH₃-C₆H₄ | C₂₉H₂₂N₄O | 442.51 | >300 |

Data adapted from Dholakia et al., Journal of Applied Pharmaceutical Science, 2020.[7] This table illustrates that even seemingly minor changes to a substituent can significantly alter physical properties like the melting point, which often correlates with changes in solubility and crystal packing energy.

Experimental Protocols for Core Property Assessment

The following protocols represent robust, validated methods for determining the key physicochemical and stability properties of novel pyrimidinyl-pyrrolidinol compounds. The choice of these specific methods is driven by their reliability, throughput, and relevance to drug discovery decision-making.

Workflow for Physicochemical Characterization

This workflow outlines the logical sequence of experiments to characterize a novel compound.

Caption: Experimental workflow for compound characterization.

Protocol: Kinetic Solubility Determination (Turbidimetric Method)

-

Rationale: This high-throughput assay provides a rapid assessment of solubility under non-equilibrium conditions, mimicking the situation when a compound from a DMSO stock is introduced into an aqueous buffer in biological assays. It helps flag compounds with potential solubility liabilities early.[3][8]

-

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Plate Setup: Using a liquid handler, perform a serial dilution of the DMSO stock solution in a 96- or 384-well plate to create a range of concentrations.

-

Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%. This rapid addition induces precipitation of compounds that are poorly soluble.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.

-

Data Analysis: Plot the turbidity/absorbance against the compound concentration. The point at which the signal sharply increases above the baseline indicates the onset of precipitation, and this concentration is reported as the kinetic solubility.[9]

-

Protocol: Lipophilicity (LogD) Determination (Shake-Flask Method)

-

Rationale: The "shake-flask" method is the gold standard for determining the partition coefficient.[10] It measures the distribution of the compound at equilibrium between n-octanol and an aqueous buffer (typically at pH 7.4 for LogD), providing a direct measure of its lipophilicity.

-

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.

-

Compound Addition: Add a known amount of the test compound to a vial containing a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). The initial concentration should be below the compound's aqueous solubility limit.

-

Equilibration: Cap the vial and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and PBS phases using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚ₋ₒₛ )

-

Protocol: pKa Determination (Potentiometric Titration)

-

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. It relies on monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the identification of the half-equivalence point where pH = pKa.

-

Methodology:

-

System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve the test compound in water or a suitable co-solvent (if solubility is low) to a known concentration (e.g., 1-10 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.

-

Data Collection: Titrate the solution with a standardized solution of HCl (for basic compounds) or NaOH (for acidic compounds) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the buffer region on the titration curve).

-

Chemical Reactivity, Stability, and Metabolic Fate

Understanding a compound's stability is paramount for predicting its in-vivo half-life and potential for drug-drug interactions or toxicity.

Metabolic Stability (Microsomal Assay)

-

Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the microsomal fraction being responsible for the majority of Phase I oxidative metabolism. An in-vitro microsomal stability assay provides a reliable measure of a compound's intrinsic clearance, which is essential for predicting its in-vivo hepatic clearance and half-life.

-

Methodology:

-

Reagent Preparation: Thaw pooled human liver microsomes (HLM) and prepare an incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a cofactor solution containing NADPH.

-

Incubation: Pre-warm the HLM suspension and test compound to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor solution. The final incubation mixture will typically contain the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL protein), and NADPH in buffer.[5]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a multiple volume of cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in-vitro half-life (t₁/₂) is calculated as 0.693/k.

-

Common Metabolic Pathways

For pyrimidinyl-pyrrolidinol compounds, metabolism typically occurs via two primary routes:

-

Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety is susceptible to CYP-mediated oxidation, often at the carbon alpha to the nitrogen, to form a hydroxylated intermediate. This can be further oxidized to a lactam or lead to the formation of a reactive iminium ion, which can covalently bind to macromolecules.[6]

-

Modification of Substituents: Functional groups attached to either the pyrimidine or pyrrolidinol rings are common sites of metabolism (e.g., O-dealkylation of methoxy groups, hydroxylation of alkyl chains).

Caption: Common metabolic pathways for pyrrolidine-containing drugs.

Biological Context: Targeting the PI3K/Akt/mTOR Pathway

Many pyrimidinyl-pyrrolidinol compounds are designed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.

The Signaling Cascade

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K).

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

-

Mechanism of Action: Pyrimidinyl-pyrrolidinol inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, while the pyrrolidinol moiety and its substituents occupy adjacent hydrophobic pockets, conferring potency and selectivity.

Conclusion and Future Directions

The pyrimidinyl-pyrrolidinol scaffold represents a highly successful and adaptable platform in medicinal chemistry. A thorough understanding of its intrinsic physical and chemical properties is not an academic exercise but a critical prerequisite for the rational design of effective and safe therapeutics. By systematically evaluating solubility, lipophilicity, pKa, and metabolic stability, drug discovery teams can make informed decisions, optimize lead compounds, and increase the probability of clinical success. Future efforts will likely focus on developing novel derivatives with improved selectivity profiles, enhanced metabolic stability, and the ability to overcome drug resistance mechanisms, further cementing the importance of this remarkable chemical scaffold.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ReadyCell. In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011. [Link]

-

Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Domainex. Microsomal Clearance/Stability Assay. [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

QIAGEN. PI3K/AKT/mTOR signaling. [Link]

-

Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

-

Tew, K. D., et al. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. PMC - NIH. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Namera, A., et al. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

-

El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

ResearchGate. A plausible biosynthesis pathway of pyrrolidine alkaloids. The dashed.... [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]

-

Pal, A., et al. (2019). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

BMG LABTECH. Kinetic solubility automated screen. [Link]

-

East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. [Link]

-

Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

-

Patel, H., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Gasparyan, S., et al. (2020). Pyrimidinyl pyrrolidine derivatives. ResearchGate. [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

-

Ibrahim, M. N. NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. [Link]

-

Cheméo. 3-Pyrrolidinol. [Link]

-

El-Faham, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Pathak, R. B., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Pyrrolidine [webbook.nist.gov]

Technical Guide: Mechanism of Action of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in Biological Systems

[1][2][3][4][5]

Executive Summary

(R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol (CAS: 1261229-76-8) is a chiral, heterobifunctional scaffold widely utilized in drug discovery to modulate the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2][3][4][5] Unlike a standalone active pharmaceutical ingredient (API), its "mechanism of action" is defined by its role as a privileged pharmacophore that facilitates:

-

High-Affinity Binding: Through directional hydrogen bonding (pyrimidine nitrogens) and stereospecific interactions (C3-hydroxyl).[1][2][3][5][7]

-

Metabolic Stability: By replacing metabolically labile phenyl rings with electron-deficient pyrimidine bioisosteres.[1][3][5][6][7]

-

Conformational Rigidity: Reducing the entropic penalty of binding via the pyrrolidine core.[3][5][6][7]

This guide details the molecular interactions, synthesis, and experimental validation of this scaffold in the context of kinase inhibition, GPCR modulation, and targeted protein degradation (PROTACs).[2][3][4][6][7]

Molecular Mechanism of Interaction[2][3][4][6][7]

Pharmacophore Interaction Map

The biological activity of this scaffold is driven by three distinct interaction vectors:

-

Vector A (Pyrimidine Ring): Acts as a bidentate hydrogen bond acceptor.[2][3][5][6][7] In kinase inhibitors, N1 and N3 often interact with the hinge region (e.g., backbone NH of Val/Leu residues).[2][3][4][6][7]

-

Vector B (Pyrrolidine Core): Provides a rigid sp³ spacer that orients the pyrimidine and hydroxyl groups.[2][3][5][6][7] The ring pucker is constrained, reducing the entropic cost upon protein binding.[4][5][6][7]

-

Vector C (C3-Hydroxyl Group): The (R)-stereocenter positions the hydroxyl group to serve as a H-bond donor/acceptor or a solvent-exposed solubilizing handle.[1][2][3][4][5][7]

Structural Bioisosterism & Metabolic Stability

The N-linked pyrimidine ring is a critical bioisostere for N-phenyl or N-pyridyl groups.[1][2][3][4][5]

-

Mechanism: The electron-deficient nature of the pyrimidine ring (two nitrogen atoms) lowers the electron density on the exocyclic amine (pyrrolidine nitrogen).[2][3][5][7]

-

Effect: This suppresses the formation of the reactive iminium ion intermediate, a common metabolic liability in cyclic amines (e.g., nicotine, phencyclidine) mediated by Cytochrome P450 (CYP450) enzymes.[2][3][4][6][7] This modification significantly extends the half-life (

) of the parent molecule.[1][2][4][7]

Visualization: Interaction & Stability Logic

The following diagram illustrates the interaction vectors and the metabolic blockade mechanism.

Caption: Interaction map showing the scaffold's binding vectors (green) and its intrinsic resistance to oxidative metabolism (blue blocking red).[1][2][3][4]

Physicochemical Profile & Data

The incorporation of the (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol moiety typically alters the physicochemical properties of a lead compound as follows:

| Property | Effect of Scaffold Incorporation | Mechanism |

| LogP (Lipophilicity) | Reduction (approx. -0.5 to -1.0 units) | Introduction of polar hydroxyl group and pyrimidine nitrogens.[1][2][3][4][5] |

| Solubility | Significant Increase | H-bond potential of the -OH group and pyrimidine ring disrupts crystal lattice energy.[1][2][3][5][7] |

| pKa (Basicity) | Decrease (N1 nitrogen) | The electron-withdrawing pyrimidine ring reduces the basicity of the pyrrolidine nitrogen, improving membrane permeability.[2][3][7] |

| Metabolic Clearance | Reduced ( | Blockade of |

| Chirality | Defined (R)-Stereochemistry | Enables specific interaction with chiral protein pockets, avoiding "eutomer/distomer" issues.[1][2][3][5][7] |

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol yields high optical purity (>99% ee) and is scalable for library synthesis.[2][6][7]

Reagents:

Workflow:

-

Dissolution: Dissolve (R)-3-pyrrolidinol in Ethanol (0.5 M concentration).

-

Addition: Add DIPEA followed by 2-chloropyrimidine.

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor by LC-MS for disappearance of starting material.[1][2][3][5][6][7]

-

Workup: Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.[4][5][6][7]

-

Purification: Flash column chromatography (DCM:MeOH gradient).

-

Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Fragment-Based Screening (SPR Assay)

To validate the binding of this fragment to a target protein (e.g., a kinase):

Method: Surface Plasmon Resonance (Biacore) [2][3][5][7]

-

Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip.[3][5][6][7]

-

Preparation: Dissolve (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol in DMSO (stock 100 mM). Dilute in running buffer (PBS-P+, 1% DMSO) to a concentration series (e.g., 500 µM to 15 µM).

-

Injection: Inject fragment solutions at 30 µL/min for 60s (association) followed by 60s dissociation.

-

Analysis: Fit sensorgrams to a 1:1 steady-state affinity model to determine

.

Applications in Biological Systems[2][4][6][8][9][10][11]

Kinase Inhibition (Hinge Binding)

In the development of JAK or CDK inhibitors, this scaffold serves as a hinge-binding motif.[2][3][4][6][7] The pyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the backbone NH of the hinge region.[3][4][5][6][7] The (R)-hydroxyl group often points towards the solvent front, improving the drug's solubility without clashing with the protein.[2][3][4][6][7]

Targeted Protein Degradation (PROTACs)

This scaffold is increasingly used in PROTAC (Proteolysis Targeting Chimera) linkers.[2][5][6][7] The hydroxyl group provides a chemically tractable handle for attaching a linker chain (e.g., PEG or alkyl chain) to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the pyrimidine-pyrrolidine core improves the overall solubility and permeability of the large PROTAC molecule.[2][3][4][6][7]

Safety & Toxicity Considerations

While generally stable, pyrrolidine derivatives must be monitored for potential bioactivation.[3][5][6][7]

References

-

Scaffold Utility in Drug Design

-

Chemical Identity & Properties

-

(R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol (CAS 1261229-76-8) data: PubChem Compound Summary. Link

-

-

Metabolic Stability of Cyclic Amines

-

Fragment-Based Drug Discovery

-

Application in Degraders

Sources

- 1. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2024098039A2 - Potent asgpr-binding heterobifunctional compounds for the degradation of immunoglobulins and other proteins - Google Patents [patents.google.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. (R)-3-Pyrrolidinol 98 104706-47-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Structural Elucidation and Conformational Analysis of (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol

This technical guide details the structural elucidation and conformational analysis of (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol . It is designed for medicinal chemists and structural biologists, focusing on the rigorous validation of chemical identity, stereochemical purity, and the dynamic 3D conformational preferences that influence biological activity.

Executive Summary

(R)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol represents a privileged scaffold in drug discovery, often serving as a hydrophilic core in kinase inhibitors and GPCR ligands. Its structural integrity relies not only on the connectivity of the pyrimidine-pyrrolidine axis but also on the absolute configuration of the C3-hydroxyl group.

This guide provides a definitive workflow for:

-

Structural Confirmation: Validating the N1-C2' connectivity and R-enantiomer specificity.

-

Conformational Dynamics: Analyzing the restricted rotation of the N-heteroaryl bond and the intramolecular hydrogen bonding (IMHB) that drives the "molecular chameleon" behavior of this scaffold.

Chemical Identity & Synthesis Context

| Parameter | Detail |

| IUPAC Name | (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol |

| Formula | C₈H₁₁N₃O |

| Mol.[1][2][3] Weight | 165.19 g/mol |

| Key Features | Electron-deficient pyrimidine ring; Chiral secondary alcohol; N-linked heteroaryl conjugation. |

Synthesis Note: The compound is typically synthesized via Nucleophilic Aromatic Substitution (

Structural Elucidation Strategy (The "What")

The elucidation process must distinguish the target from regioisomers (e.g., pyrimidin-4-yl analogs) and confirm enantiomeric purity.

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Positive Mode).

-

Target Ion:

calculated for -

Validation: Mass error must be < 5 ppm. A fragmentation pattern showing loss of the pyrimidine moiety (

~79) confirms the N-heteroaryl linkage.

NMR Spectroscopy Analysis

The conjugation of the pyrrolidine nitrogen lone pair into the pyrimidine ring creates a partial double bond character (

Table 1: Diagnostic NMR Signals (DMSO-d₆)

| Nucleus | Position | Approx.[2][4][5][6] Shift (δ) | Multiplicity | Structural Insight |

| ¹H | Pyrimidine H-4/H-6 | 8.30 | Doublet (J≈4.8 Hz) | Symmetric protons indicating N1-substitution (C2 symmetry). |

| ¹H | Pyrimidine H-5 | 6.55 | Triplet (J≈4.8 Hz) | Coupled to H-4/H-6; confirms pyrimidine ring integrity. |

| ¹H | Pyrrolidine H-3 | 4.35 | Multiplet | The chiral center methine; shift indicates -OH attachment. |

| ¹H | 3-OH | 5.00 | Doublet | Visible in DMSO; disappearance in |

| ¹³C | Pyrimidine C-2 | 160.5 | Quaternary | Highly deshielded due to attachment to three nitrogens. |

| ¹³C | Pyrrolidine C-3 | 69.0 | CH | Characteristic of secondary alcohol. |

Critical 2D Correlations:

-

HMBC: A strong correlation between the pyrrolidine

-protons (H-2/H-5) and the pyrimidine C-2 carbon proves the -

NOESY: Spatial correlation between Pyrimidine H-5 and Pyrrolidine H-2/H-5 confirms the proximity of the rings.

Stereochemical Validation

To ensure the (R)-configuration is maintained:

-

Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak IA/IC).

-

Mobile Phase: Hexane/IPA (90:10) or supercritical

/MeOH. -

Criterion: Enantiomeric Excess (ee) > 98%.[3]

-

-

Optical Rotation:

should be positive (typically +5° to +15° in MeOH), though specific rotation is concentration-dependent.

Conformational Analysis (The "How")

This molecule exhibits dynamic behavior defined by two major factors: Ring Puckering and Rotameric Equilibrium.

Restricted Rotation (Rotamers)

The

-

Observation: At room temperature, NMR signals may appear broadened. At low temperature (-40°C), signal splitting may occur, revealing two rotamers.

-

Mechanism: The pyrimidine ring is coplanar with the pyrrolidine nitrogen to maximize orbital overlap. Steric clash between the pyrimidine H-5 and pyrrolidine

-protons prevents free rotation.

Intramolecular Hydrogen Bonding (IMHB)

The (R)-3-OH group can donate a hydrogen bond to the pyrimidine nitrogen atoms.

-

"Closed" Conformation: Stabilized by a 6-membered pseudo-ring H-bond (

). This conformation increases lipophilicity (logP) and membrane permeability. -

"Open" Conformation: Solvated form (favored in DMSO/MeOH).

-

Validation:

-

Dilution Study: In non-polar solvents (

), the OH shift remains constant upon dilution, confirming intramolecular H-bonding. -

Solvent Titration: Adding DMSO to a

sample disrupts the IMHB, causing a significant downfield shift of the OH proton.

-

Visualization of Workflows

Figure 1: Structural Elucidation Workflow

Caption: Step-by-step analytical workflow ensuring chemical and stereochemical integrity.

Figure 2: Conformational Equilibrium & IMHB

Caption: Dynamic equilibrium between solvated (open) and H-bond stabilized (closed) conformers.

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (SFC Method)

-

Instrument: Agilent 1260 Infinity II SFC or equivalent.

-

Column: Chiralpak IC-3 (4.6 x 150 mm, 3 µm).

-

Conditions:

-

Mobile Phase:

/ Methanol (85:15) with 0.1% Diethylamine.[7] -

Flow Rate: 3.0 mL/min.

-

Back Pressure: 120 bar.

-

Temperature: 40°C.

-

Detection: UV @ 254 nm.

-

-

Self-Validation: Inject the racemate first to establish separation (resolution

). The (R)-isomer typically elutes second on amylose-based columns (verify with standard).

Protocol B: NMR Titration for IMHB Detection

-

Dissolve 5 mg of the compound in 600 µL of

(dried over molecular sieves). -

Acquire a standard ¹H NMR spectrum at 298 K. Note the chemical shift of the OH proton.

-

Sequentially add DMSO-

in 10 µL increments (up to 10% v/v). -

Analysis: Plot

vs. Volume DMSO.-

Result: A steep curve indicates the breaking of a strong IMHB. A flat line would indicate no IMHB (unlikely for this structure).

-

References

-

Vertex Pharmaceuticals. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Link

-

Caron, G., et al. (2020).[8] Intramolecular Hydrogen Bonding: An opportunity for improved design in medicinal chemistry. University of Torino.[8] Link

-

PharmaBlock. (2021).[9] Building Blocks: The formation of intramolecular hydrogen bonds in drug discovery. PharmaBlock Whitepaper. Link

-

MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Link

-

ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine: Rotamer analysis. Link

Sources

- 1. Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as conformationally restricted analogues of the antibacterial agent trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. iris.unito.it [iris.unito.it]

- 9. mdpi.com [mdpi.com]

The Pyrrolidine Scaffold: From Natural Discovery to a Cornerstone of Modern Synthetic Chemistry

An In-Depth Technical Guide

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most significant structural motifs in chemistry and pharmacology. Its journey from discovery in pungent plant alkaloids to its current status as a "privileged scaffold" in medicinal chemistry is a testament to its remarkable synthetic versatility and biological relevance.[1] This technical guide provides an in-depth exploration of the discovery and history of substituted pyrrolidine derivatives. We will trace its origins in natural products, dissect the evolution of seminal synthetic strategies, and illustrate its profound impact on drug development. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but a deeper understanding of the chemical logic and experimental causality that have cemented the pyrrolidine core as an indispensable tool in the modern chemist's arsenal.

A Privileged Structure: The Significance of the Pyrrolidine Ring

Unlike flat aromatic systems, the pyrrolidine ring's sp³-hybridized carbon atoms confer a distinct, three-dimensional, and conformationally flexible structure.[1][2] This non-planarity, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with complex biological targets like enzymes and receptors.[2] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, enhancing solubility and bioavailability, while the ring's carbons can be stereogenically substituted, introducing critical elements of chirality that dictate biological activity.[2] These inherent physicochemical properties are the foundation of its success in drug design.[1]

Early History: Discovery in Nature's Arsenal

The story of pyrrolidine begins not in a flask, but in the biological world. The first encounters with this ring system were through the isolation and characterization of natural alkaloids, potent compounds produced by plants as defense mechanisms.[3][4]

-

Nicotine and Other Alkaloids: The pyrrolidine ring is a core component of numerous well-known alkaloids, including nicotine from the tobacco plant and hygrine found in coca leaves.[1][5] The discovery and structural elucidation of these compounds in the 19th and early 20th centuries provided the first glimpse into the prevalence and biological importance of this heterocycle.

-

Pyrrolizidine Alkaloids (PAs): A more complex, fused-ring system based on the pyrrolizidine core was discovered in various plant families.[6][7] Initially used in traditional medicine, their potent hepatotoxicity was later recognized, prompting extensive study into their mechanism of action and biosynthesis.[4][6][7]

-

The Amino Acids: The discovery of proline and its hydroxylated derivative, hydroxyproline, was a watershed moment.[][9] As proteinogenic amino acids, their unique cyclic structure imparts significant conformational constraints on peptides and proteins, making them crucial for the structural integrity of proteins like collagen.[][9][10] The natural abundance and inherent chirality of proline and hydroxyproline would later establish them as invaluable starting materials in stereoselective synthesis.

The Evolution of Synthetic Strategies

The increasing recognition of the pyrrolidine motif's importance spurred the development of synthetic methods to access it. These strategies have evolved from classical cyclization reactions to highly sophisticated asymmetric catalytic transformations.

This elegant cascade reaction provides efficient access to acyl-substituted pyrrolidines. [11]It is a thermally or acid-catalyzed process that proceeds through two key sequential steps. [12][13]

-

Cationic 2-Aza-Cope Rearrangement: An iminium ion, formed from an amino alcohol and an aldehyde, undergoes a-[14][14]sigmatropic rearrangement. [12][15]2. Mannich Cyclization: The rearranged intermediate immediately undergoes an intramolecular Mannich cyclization, which is typically irreversible and thermodynamically driven, to form the stable pyrrolidine ring. [11][15]

-

Causality: The efficiency of this reaction stems from its tandem nature; two distinct and powerful transformations occur in a single pot, breaking and forming several bonds in one synthetic operation. [15]This strategy has proven highly effective in the total synthesis of complex alkaloids, such as strychnine. [11]

Impact on Drug Discovery and Development

The synthetic accessibility of diverse substituted pyrrolidines has made the scaffold a mainstay in modern drug discovery. [1][16]Its ability to improve pharmacokinetic profiles and provide novel interactions with biological targets has led to numerous FDA-approved drugs across a wide range of therapeutic areas. [1][14]

| Drug Name | Pyrrolidine Moiety | Therapeutic Area |

|---|---|---|

| Captopril | L-Proline derivative | Antihypertensive (ACE Inhibitor) |

| Aniracetam | Pyrrolidinone | Nootropic (Cognitive Enhancer) |

| Eletriptan | Substituted Pyrrolidine | Antimigraine (Serotonin Agonist) |

| Clindamycin | N-Methyl-4-propyl-L-proline | Antibiotic |

| Asunaprevir | Hydroxyproline derivative | Antiviral (HCV Protease Inhibitor) |

| Alpelisib | Pyrrolidine-2-carboxamide | Anticancer (PI3K Inhibitor) |

| Rolipram | 4-(3-(Cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one | Anti-inflammatory (PDE4 Inhibitor) |

| Sulpiride | N-((1-ethylpyrrolidin-2-yl)methyl) | Antipsychotic |

Table 1: A selection of FDA-approved drugs featuring the pyrrolidine scaffold, highlighting its therapeutic diversity.[14][17][16]

Key Experimental Protocols

To provide a practical context, the following section details a generalized, representative protocol for a key pyrrolidine synthesis.

Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a highly substituted chiral pyrrolidine via a copper-catalyzed reaction between an azomethine ylide precursor and an electron-deficient alkene.

Objective: To synthesize an enantioenriched polysubstituted pyrrolidine with high stereocontrol.

Materials:

-

Glycine methyl ester hydrochloride

-

Benzaldehyde derivative (dipolarophile)

-

N,N-Diisopropylethylamine (DIPEA)

-

Copper(I) iodide (CuI)

-

Chiral ligand (e.g., Fesulphos)

-

Anhydrous Toluene

-

Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂), add CuI (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%). Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Reactant Addition: In a separate flask, dissolve the glycine methyl ester hydrochloride (1.2 mmol) and the benzaldehyde derivative (1.0 mmol) in anhydrous toluene (3.0 mL). Add DIPEA (1.2 mmol) to neutralize the hydrochloride and stir for 10 minutes.

-

Ylide Generation and Cycloaddition: Transfer the solution from step 2 to the flask containing the catalyst complex via cannula. Add the electron-deficient alkene (dipolarophile, 1.0 mmol).

-

Reaction: Heat the reaction mixture to the predetermined optimal temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Causality Note: The chiral ligand coordinates to the copper center, creating a chiral environment. This complex then coordinates to the N,O-chelating α-iminoester, directing the facial selectivity of the subsequent cycloaddition with the alkene, thereby controlling the absolute stereochemistry of the product. [18]5. Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Characterize the purified pyrrolidine derivative by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Self-Validation: The protocol's trustworthiness is validated by consistent stereochemical outcomes (high d.r. and e.e.) confirmed by chiral HPLC, which are directly attributable to the specific chiral ligand used. Reproducibility across different substrates (with predictable electronic and steric effects) further validates the method's robustness.

Future Perspectives

The exploration of substituted pyrrolidines is far from over. Future research will likely focus on several key areas:

-

Novel Catalytic Systems: Development of more efficient, sustainable, and economical catalysts, particularly using earth-abundant metals, for C-H functionalization and other direct amination reactions. [19]* Photoredox and Electrochemical Methods: Harnessing light or electrical energy to drive novel cyclization reactions under mild conditions, offering new pathways to previously inaccessible pyrrolidine structures.

-

Expanded Chemical Space: Synthesis of spirocyclic and fused pyrrolidine systems to create more conformationally rigid scaffolds, which are highly desirable for improving selectivity and potency in drug candidates. [20]* Biocatalysis: Employing engineered enzymes to catalyze the synthesis of chiral pyrrolidines with perfect stereoselectivity, aligning with the principles of green chemistry.

The pyrrolidine scaffold, discovered centuries ago in nature, continues to be a remarkably fruitful area of research. [1]Its journey from alkaloid chemistry to a central element of asymmetric synthesis and medicinal chemistry showcases a perfect synergy between natural product inspiration and synthetic innovation.

References

- The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.

- Padwa, A., & Pearson, W. H. (Eds.). (2002).

- Vakhitova, Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Clayden, J., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Pyrrolidine - Wikipedia. (n.d.). Wikipedia.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (2007). Tetrahedron Letters.

- Naskar, S., & Pan, S. C. (2017). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry.

- Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online.

- Lee, H., & Kim, S. (2022). Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters.

- Aza-Cope rearrangement - Wikipedia. (n.d.). Wikipedia.

- Weires, N. A., & Beak, P. (2010). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.

- Johnson, J. S., et al. (2010). Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. Journal of the American Chemical Society.

- The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.

- Schalk, A. (2012). Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. Digital Commons @ EMU.

- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025). MDPI.

- Borbás, A., et al. (2019). The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. New Journal of Chemistry.

- Vakhitova, Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

- Pyrrolizidine alkaloid - Wikipedia. (n.d.). Wikipedia.

- Nájera, C., & Yus, M. (2014). Catalytic Enantioselective 1,3-dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research.

- A Comparative Guide to the Synthesis of Substituted Pyrrolidines. (n.d.). BenchChem.

- Carretero, J. C., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.

- Zhan, D., et al. (2025). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules.

- Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. (n.d.). Digital Commons @ EMU.

- Al-Warhi, T., et al. (2024). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. ACS Omega.

- Carretero, J. C., & Adrio, J. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.

- Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. (n.d.). ResearchGate.

- Proline: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences.

- Aza-cope rearrangement – Knowledge and References. (n.d.). Taylor & Francis.

- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.

- Sweeney, J. B., et al. (2020). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv.

- Hodges, J. A., & Raines, R. T. (2009). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Organic Letters.

- Proline - wikidoc. (2012). Wikidoc.

- Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.

- Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules.

- Phang, J. M. (2021). Perspectives, past, present and future: the proline cycle/proline-collagen regulatory axis. Amino Acids.

- Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. PMC.

- Moreira, P. F., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 7. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]

- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 12. commons.emich.edu [commons.emich.edu]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 15. commons.emich.edu [commons.emich.edu]

- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repositorio.uam.es [repositorio.uam.es]

- 19. Pyrrolidine synthesis [organic-chemistry.org]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Architecting Chiral Space: A Technical Guide to (R)-1-Pyrimidin-2-yl-pyrrolidin-3-ol in Drug Discovery

Executive Summary

The integration of conformationally restricted, sp³-rich chiral scaffolds is a cornerstone of modern medicinal chemistry. Among these, (R)-1-pyrimidin-2-yl-pyrrolidin-3-ol has emerged as a privileged building block. By combining the electron-deficient, hydrogen-bond accepting properties of a pyrimidine ring with the stereospecific, polar topography of an (R)-pyrrolidin-3-ol moiety, this compound offers a versatile vector for probing complex protein binding pockets, optimizing pharmacokinetic profiles, and escaping "flatland" (sp²-dominated) chemical space.

Nomenclature and Molecular Architecture

The formal IUPAC name for this compound is (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol .

-

Molecular Formula: C₈H₁₁N₃O

-

Molecular Weight: 165.19 g/mol

The architecture of this molecule consists of two synergistic domains:

-

The Pyrimidine Headgroup: A diazine heterocycle that serves as a potent hydrogen-bond acceptor. It is highly electron-deficient, making it an excellent electrophile for nucleophilic aromatic substitution (SₙAr) during synthesis.

-

The Chiral Pyrrolidine Tail: A five-membered nitrogen heterocycle bearing a hydroxyl group at the C3 position. The (R)-absolute configuration dictates the spatial trajectory of the hydroxyl group, which acts as a stereospecific hydrogen-bond donor/acceptor critical for target engagement.

Physicochemical Profiling & ADME Implications

The physicochemical properties of (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol make it an ideal fragment for lead optimization.

| Property | Value | Causality / Implication in Drug Design |

| Molecular Weight | 165.19 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5 limits. |

| cLogP (Estimated) | ~0.5 - 1.0 | Highly hydrophilic nature improves aqueous solubility and lowers lipophilicity-driven metabolic liabilities. |

| TPSA | 46.0 Ų | Optimal for membrane permeability; strikes a balance between target binding and cellular penetration. |

| H-Bond Donors | 1 | The (R)-hydroxyl group acts as a highly directional donor for stereoselective pocket binding. |

| H-Bond Acceptors | 4 | Pyrimidine nitrogens (2), pyrrolidine nitrogen (1), and hydroxyl oxygen (1) provide multiple anchoring points. |

Synthetic Methodology & Stereocontrol

The most efficient and scalable route to (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol is via a regioselective Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nature of the pyrimidine nitrogens activates the C2 position of 2-chloropyrimidine towards nucleophilic attack by the secondary amine of (R)-pyrrolidin-3-ol.

Figure 1: SₙAr synthetic workflow for (3R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints:

Step 1: Reagent Preparation & Stoichiometry

-

Charge a microwave-safe reaction vial with 2-chloropyrimidine (1.0 equiv) and (R)-pyrrolidin-3-ol (1.2 equiv).

-

Causality: A slight stoichiometric excess of the chiral amine ensures complete consumption of the electrophile. This simplifies downstream purification, as the highly polar unreacted amine can be easily removed during aqueous workup.

Step 2: Base and Solvent Addition

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and n-butanol (to achieve a 0.2 M concentration).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile. n-Butanol is selected as a polar protic solvent because it stabilizes the Meisenheimer complex intermediate and allows for high-temperature heating without generating excessive internal pressure.

Step 3: Microwave Irradiation

-

Seal the vial and heat in a microwave reactor at 120 °C for 2–4 hours.

Step 4: In-Process Validation (The Self-Validating Checkpoint)

-

Validation: Sample a 5 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. The complete disappearance of the 2-chloropyrimidine peak and the emergence of the product mass (

) confirms successful conversion. Do not proceed to workup until conversion is >95%.

Step 5: Workup and Purification

-

Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

-

Causality: The basic aqueous wash removes DIPEA salts and the excess (R)-pyrrolidin-3-ol, leaving the target scaffold in the organic layer. Purify the concentrated organic layer via silica gel chromatography (DCM/MeOH gradient) to yield the pure compound.

Applications in Drug Discovery

This scaffold is extensively utilized in the development of targeted therapeutics, particularly kinase inhibitors. The rigidification of flexible side chains using the (R)-pyrrolidin-3-ol motif significantly improves ligand efficiency and target residence time.

For instance, in the optimization of dual inhibitors for plasmodial kinases PfGSK3 and PfPK6 (critical targets for next-generation antimalarial therapy), researchers systematically replaced flexible linear amines with rigidified chiral motifs like (R)-pyrrolidin-3-ol. This modification preserved critical binding interactions while drastically reducing the entropic penalty of binding, leading to low nanomolar potency against blood-stage Plasmodium falciparum parasites, as detailed in[1].

Figure 2: Pharmacophore mapping and logical binding relationships of the scaffold.